molecular formula C12H18N2 B3242570 1-Phenylazepan-4-amine CAS No. 1522755-17-4

1-Phenylazepan-4-amine

Cat. No. B3242570
CAS RN: 1522755-17-4
M. Wt: 190.28
InChI Key: JVQOJFUZTCPWHE-UHFFFAOYSA-N
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Description

1-Phenylazepan-4-amine is a compound with the CAS Number: 1522755-17-4 and a molecular weight of 190.29 . It is also known by its IUPAC name, 1-phenyl-4-azepanamine .


Synthesis Analysis

The synthesis of amines like 1-Phenylazepan-4-amine can be achieved through various methods. One common method is alkylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Molecular Structure Analysis

The InChI code for 1-Phenylazepan-4-amine is 1S/C12H18N2/c13-11-5-4-9-14(10-8-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Biogenic Amines in Fish

Biogenic amines, including histamine, cadaverine, and putrescine, play significant roles in fish safety, quality determination, and the formation of nitrosamines, which could explain mechanisms of certain food poisonings and ensure the safety of fish products (Bulushi et al., 2009).

Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, such as aromatic and aliphatic amines, due to their persistence, require advanced oxidation processes for degradation, offering insights into treating water contaminated with similar resistant compounds (Bhat & Gogate, 2021).

Molecular Methods for Detecting Biogenic Amine-Producing Bacteria

The detection of bacteria that can decarboxylate amino acids to form biogenic amines in foods is crucial for estimating the risk of biogenic amine content. Molecular methods offer rapid and specific detection, important for preventing biogenic amine accumulation in food products (Landete et al., 2007).

Biogenic Amines in Wine

In winemaking, the presence of biogenic amines can lead to health problems, making their detection and control crucial for product quality and safety. This review focuses on the analytical methods used for determination, sources, and strategies for amine degradation (Guo et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-phenylazepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-5-4-9-14(10-8-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQOJFUZTCPWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1522755-17-4
Record name 1-phenylazepan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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